molecular formula C10H12ClFN2 B3225439 1-(4-Chloro-2-fluorophenyl)pyrrolidin-3-amine CAS No. 1248961-67-2

1-(4-Chloro-2-fluorophenyl)pyrrolidin-3-amine

Cat. No.: B3225439
CAS No.: 1248961-67-2
M. Wt: 214.67
InChI Key: KCQYDDPNSIPFMZ-UHFFFAOYSA-N
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Description

1-(4-Chloro-2-fluorophenyl)pyrrolidin-3-amine is a chemical compound characterized by the presence of a pyrrolidine ring substituted with a 4-chloro-2-fluorophenyl group and an amine group at the third position

Preparation Methods

The synthesis of 1-(4-Chloro-2-fluorophenyl)pyrrolidin-3-amine typically involves the construction of the pyrrolidine ring followed by the introduction of the 4-chloro-2-fluorophenyl group. One common synthetic route includes the reaction of 4-chloro-2-fluoroaniline with a suitable pyrrolidine precursor under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

1-(4-Chloro-2-fluorophenyl)pyrrolidin-3-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and fluoro positions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(4-Chloro-2-fluorophenyl)pyrrolidin-3-amine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its interaction with various biological targets.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-2-fluorophenyl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The presence of the 4-chloro-2-fluorophenyl group may enhance its binding affinity to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

1-(4-Chloro-2-fluorophenyl)pyrrolidin-3-amine can be compared with other similar compounds, such as:

    1-(4-Chlorophenyl)pyrrolidin-3-amine: Lacks the fluorine substitution, which may affect its biological activity.

    1-(4-Fluorophenyl)pyrrolidin-3-amine: Lacks the chlorine substitution, which may also influence its properties.

    1-(4-Chloro-2-methylphenyl)pyrrolidin-3-amine: Substitution with a methyl group instead of fluorine, leading to different steric and electronic effects. The uniqueness of this compound lies in the combined presence of both chlorine and fluorine substituents, which may confer distinct biological and chemical properties.

Properties

IUPAC Name

1-(4-chloro-2-fluorophenyl)pyrrolidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClFN2/c11-7-1-2-10(9(12)5-7)14-4-3-8(13)6-14/h1-2,5,8H,3-4,6,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCQYDDPNSIPFMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)C2=C(C=C(C=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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